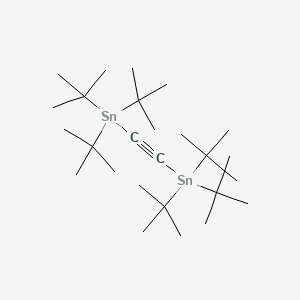
(Ethyne-1,2-diyl)bis(tri-tert-butylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethyne-1,2-diyl)bis(tri-tert-butylstannane) is an organotin compound characterized by the presence of tin atoms bonded to an ethyne (acetylene) moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) typically involves the reaction of tri-tert-butylstannyl lithium with acetylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production methods for organotin compounds often involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial for the successful production of these compounds.
Analyse Chemischer Reaktionen
Types of Reactions: (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ethyne moiety can participate in substitution reactions, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenated reagents or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
(Ethyne-1,2-diyl)bis(tri-tert-butylstannane) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) involves its interaction with molecular targets and pathways. The ethyne moiety can participate in various chemical reactions, while the tri-tert-butylstannane groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
(Ethyne-1,2-diyl)bis(tri-methylstannane): Similar structure but with methyl groups instead of tert-butyl groups.
(Ethyne-1,2-diyl)bis(tri-phenylstannane): Contains phenyl groups instead of tert-butyl groups.
(Ethyne-1,2-diyl)bis(tri-ethylstannane): Features ethyl groups instead of tert-butyl groups.
Uniqueness: (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) is unique due to the presence of bulky tert-butyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds with different alkyl or aryl groups.
Eigenschaften
CAS-Nummer |
104959-72-0 |
|---|---|
Molekularformel |
C26H54Sn2 |
Molekulargewicht |
604.1 g/mol |
IUPAC-Name |
tritert-butyl(2-tritert-butylstannylethynyl)stannane |
InChI |
InChI=1S/6C4H9.C2.2Sn/c6*1-4(2)3;1-2;;/h6*1-3H3;;; |
InChI-Schlüssel |
XNIJOKKWDSQBFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn](C#C[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


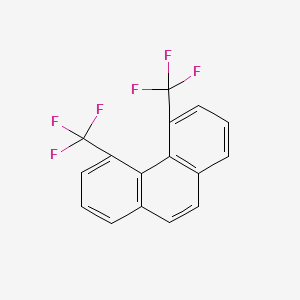
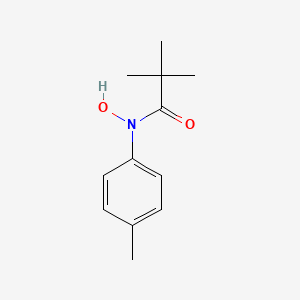
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
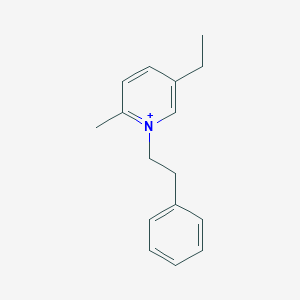
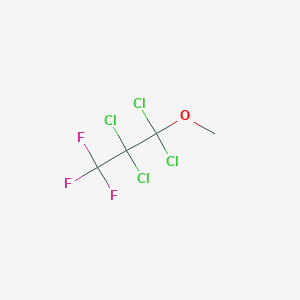
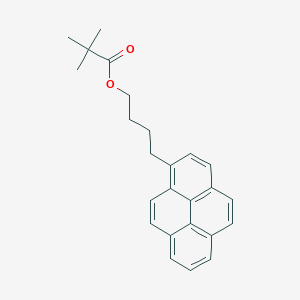
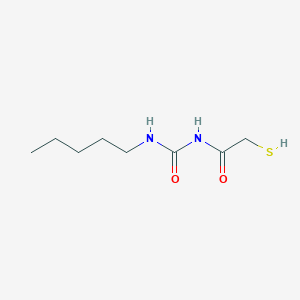

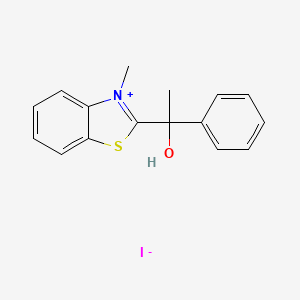
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
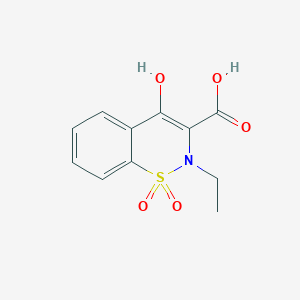
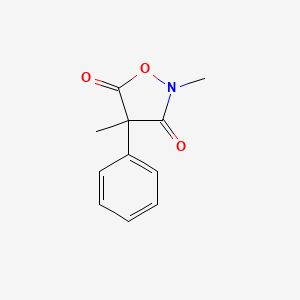
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
